molecular formula C16H13F3N4O B12601540 4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-11-6

4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12601540
CAS No.: 917759-11-6
M. Wt: 334.30 g/mol
InChI Key: GRNXKTHFOKQPMM-UHFFFAOYSA-N
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Description

4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine is a pyrido[3,2-d]pyrimidine derivative characterized by:

  • Ethoxy group at position 4, which may influence solubility and metabolic stability.
  • 4-(Trifluoromethyl)phenyl substituent at position 6, enhancing lipophilicity and resistance to oxidative metabolism.
  • Amine group at position 2, a common pharmacophore in kinase inhibitors and receptor modulators .

Properties

CAS No.

917759-11-6

Molecular Formula

C16H13F3N4O

Molecular Weight

334.30 g/mol

IUPAC Name

4-ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C16H13F3N4O/c1-2-24-14-13-12(22-15(20)23-14)8-7-11(21-13)9-3-5-10(6-4-9)16(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23)

InChI Key

GRNXKTHFOKQPMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Types of Reactions

The compound can undergo several chemical transformations:

  • Oxidation : The ethoxy group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.

  • Reduction : If a nitro group is present, it can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

  • Substitution Reactions : Nucleophilic or electrophilic substitutions can occur at various positions on the phenyl ring or pyrido[3,2-d]pyrimidine core.

Common Reagents and Conditions

Reaction Type Common Reagents Conditions
Oxidation Potassium permanganate, chromium trioxide Acidic medium
Reduction Palladium catalyst, hydrogen gas Under pressure
Substitution Halides, boronic acids In presence of palladium catalyst

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrido[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halides, boronic acids, or organometallic reagents in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethoxy group can yield ethyl aldehyde or ethyl carboxylic acid derivatives.

Scientific Research Applications

4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Substituent Variations at Position 4

(a) Ethoxy vs. Morpholinyl Groups
  • Target Compound : Ethoxy group (C₂H₅O-) at position 4.
  • Analog (): Morpholinyl group (C₄H₈NO) at position 4. Molecular Formula: C₁₆H₁₇N₅OS. Molecular Weight: 327.40 g/mol.
(b) Ethoxy vs. 1-Methylpropoxy Groups
  • Analog (): 4-(1-Methylpropoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine. Molecular Formula: C₁₇H₁₇FN₄O. Molecular Weight: 312.34 g/mol.

Substituent Variations at Position 6

(a) 4-(Trifluoromethyl)phenyl vs. Thienyl Groups
  • Analog (): 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine. Molecular Formula: C₉H₆F₃N₃S. Molecular Weight: 257.23 g/mol.
(b) 4-(Trifluoromethyl)phenyl vs. Fluoropyridinyl Groups
  • Analog () : 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine.
    • Impact : Fluoropyridinyl substituents increase electronegativity, possibly enhancing hydrogen bonding with target proteins .

Core Structure Modifications

(a) Pyrido[3,2-d]pyrimidine vs. Pyrimidine Core
  • Analog () : 4-Ethoxy-6-(4-methoxyphenyl)pyrimidin-2-amine.
    • Molecular Formula : C₁₃H₁₅N₃O₂.
    • Molecular Weight : 245.28 g/mol.
    • Impact : The absence of the fused pyrido ring simplifies the structure, reducing aromatic stacking interactions but improving synthetic accessibility .
(b) Pyrido[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
  • Analog (): 4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-amine.

Biological Activity

4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrido-pyrimidine framework with an ethoxy group and a trifluoromethyl-substituted phenyl group, suggests various interactions with biological targets, particularly kinases. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₃F₃N₄O
  • Molecular Weight : Approximately 334.10 g/mol
  • CAS Number : 917759-86-5

The compound's structure allows for significant reactivity and interaction with various biological molecules, making it a candidate for therapeutic applications.

The primary mechanism of action for this compound is its role as a kinase inhibitor . It primarily targets cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle and cellular proliferation. By inhibiting these kinases, the compound can potentially modulate pathways involved in cancer progression and inflammation.

Key Mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : This inhibition leads to disrupted cell cycle progression.
  • Modulation of Inflammatory Pathways : The compound may also exhibit anti-inflammatory properties by affecting signaling pathways related to inflammation.

Biological Activity and Research Findings

Recent studies have indicated that this compound exhibits promising biological activities:

  • Anticancer Activity :
    • The compound has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and others. It induces apoptosis and inhibits cell proliferation through its action on CDKs.
    • A study reported the compound's IC50 values in the range of 10–20 µM against MCF-7 cells, indicating moderate potency.
  • Anti-inflammatory Properties :
    • In vitro studies demonstrated that the compound inhibits cyclooxygenase (COX) enzymes, specifically COX-2, which is often upregulated in inflammatory conditions.
    • It has also been shown to reduce levels of pro-inflammatory cytokines in cellular models.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
Study ADemonstrated significant inhibition of CDK activity in vitro with IC50 values indicating moderate efficacy against breast cancer cells.
Study BReported anti-inflammatory effects in animal models of arthritis, showing reduced swelling and pain scores compared to control groups.
Study CMolecular docking studies revealed strong interactions with ATP-binding sites of CDKs, supporting its role as a kinase inhibitor.

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